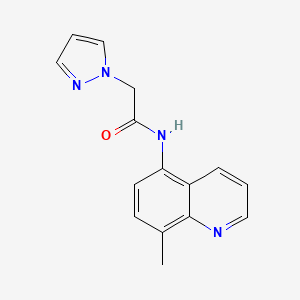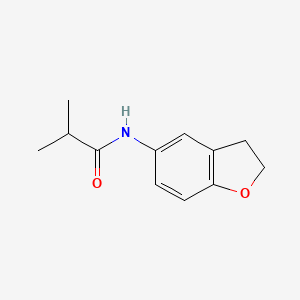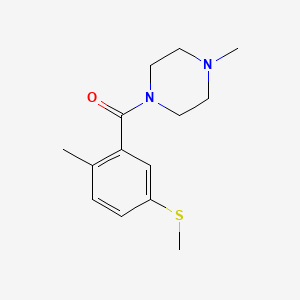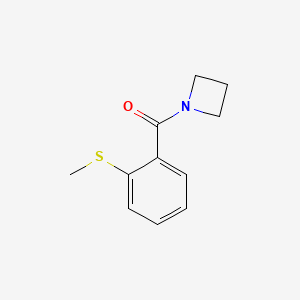
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, also known as CP47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and acts on the same receptors in the brain and body.
Mecanismo De Acción
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide acts on the same receptors in the brain and body as THC, specifically the CB1 and CB2 receptors. It produces similar effects to THC, including pain relief, anti-inflammatory effects, and changes in mood and cognition.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in regulating pain, inflammation, and other physiological processes. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects on the body may differ from those of THC, which is found naturally in marijuana.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide, and how these effects may differ from those of THC.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide involves several steps, including the reaction of 2-chlorobenzonitrile with cyclohexanone to form 2-(2-chlorophenyl)cyclohexanone, which is then reacted with hydroxylamine hydrochloride to form 2-(2-chlorophenyl)cyclohexanone oxime. This compound is then reacted with acetic anhydride to form the final product, 2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also been investigated for its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-4-2-1-3-10(13)9-14(18)16-11-5-7-12(17)8-6-11/h1-4,11-12,17H,5-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKXBTVEFDCMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-hydroxycyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)








![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

